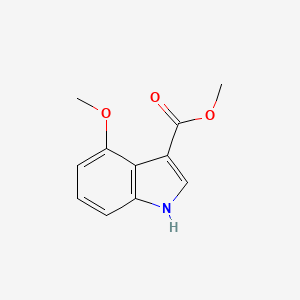

Methyl 4-methoxy-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methoxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-5-3-4-8-10(9)7(6-12-8)11(13)15-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCLDGGSAWJMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method, adapted from a scalable synthesis of 3-carboxylated indoles, involves two sequential steps:

-

Reduction of nitroarenes to N-arylhydroxylamines.

-

Cyclization with activated alkynes under DABCO catalysis to form the indole core.

For methyl 4-methoxy-1H-indole-3-carboxylate, the starting material is 4-methoxynitrobenzene (3x ). Reduction of 3x generates N-(4-methoxyphenyl)hydroxylamine (4x ), which reacts with methyl propiolate (5a ) to yield the target compound (6x ) (Scheme 1).

Scheme 1:

Optimization and Conditions

Key parameters from the standardized protocol include:

-

Nitroarene reduction: Catalytic hydrogenation (H₂, Pd/C) or Zn/NH₄Cl in methanol.

-

Cyclization: DABCO (5 mol%) in dichloromethane at 0°C, followed by room-temperature stirring.

Table 1: Optimization of Cyclization Step (Adapted from)

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DABCO (5) | CH₂Cl₂ | 0 → RT | 78 |

| 2 | None | CH₂Cl₂ | RT | <10 |

| 3 | Et₃N (10) | CH₂Cl₂ | RT | 45 |

The use of DABCO minimizes side products like DVE (divinyl ether), which forms via competing-sigmatropic rearrangement.

Experimental Procedure

-

Synthesis of N-(4-Methoxyphenyl)hydroxylamine (4x ):

-

Add 4-methoxynitrobenzene (3x , 10 mmol) to a solution of Zn (20 mmol) and NH₄Cl (40 mmol) in MeOH/H₂O (4:1).

-

Stir at 25°C for 6 h, filter, and extract with EtOAc. Dry over Na₂SO₄ and concentrate.

-

-

Cyclization with Methyl Propiolate (5a ):

-

Dissolve 4x (4.0 mmol) in CH₂Cl₂ (20 mL). Add methyl propiolate (5a , 4.2 mmol) and cool to 0°C.

-

Add DABCO (0.2 mmol) and stir for 1 h. Warm to room temperature, concentrate, and purify via flash chromatography (hexane/EtOAc 7:3).

-

Yield: 80% (565 mg scale).

Characterization Data:

-

¹H NMR (CDCl₃): δ 3.93 (s, 3H, CO₂CH₃), 3.87 (s, 3H, OCH₃), 7.25–7.42 (m, 3H, Ar-H), 7.91 (d, 1H, J = 8.0 Hz).

-

¹³C NMR (CDCl₃): δ 167.8 (CO₂CH₃), 156.2 (OCH₃), 135.6, 128.9, 122.4, 119.7, 114.3, 110.2.

Vilsmeier-Haack Formylation Followed by Oxidation and Esterification

Reaction Overview

This alternative route, derived from a patent on 3-indole carbaldehydes, involves:

-

Vilsmeier-Haack formylation of 2-methyl-4-methoxyaniline to introduce a formyl group at C-3.

-

Oxidation of the aldehyde to a carboxylic acid.

-

Esterification with methanol to yield the methyl ester.

Scheme 2:

Key Steps and Challenges

-

Formylation: The Vilsmeier reagent (POCl₃/DMF) selectively formylates the C-3 position.

-

Oxidation: Common oxidants (e.g., KMnO₄, Ag₂O) convert the aldehyde to a carboxylic acid.

-

Esterification: Thionyl chloride or acid-catalyzed methanol treatment achieves esterification.

Limitations:

Experimental Procedure

-

Vilsmeier-Haack Formylation:

-

Add POCl₃ (10 mmol) to anhydrous DMF (50 mL) at 0°C. Stir for 30 min.

-

Add 2-methyl-4-methoxyaniline (10 mmol) dropwise. Reflux at 80°C for 6 h.

-

Quench with Na₂CO₃ (pH 8–9), filter, and recrystallize from EtOH.

-

-

Oxidation to Carboxylic Acid:

-

Dissolve 4-methoxy-1H-indole-3-carbaldehyde (5 mmol) in acetone. Add KMnO₄ (15 mmol) and stir at 60°C for 12 h.

-

Filter, acidify with HCl, and extract with EtOAc.

-

-

Esterification:

-

Reflux the carboxylic acid (5 mmol) with MeOH (20 mL) and H₂SO₄ (0.5 mL) for 4 h.

-

Concentrate and purify via column chromatography.

-

Yield: 32% (over three steps).

Comparative Analysis of Methods

Table 2: Comparison of Synthetic Routes

| Parameter | Two-Step Cyclization | Vilsmeier-Oxidation |

|---|---|---|

| Overall Yield | 78% | 32% |

| Steps | 2 | 3 |

| Scalability | Demonstrated (50 mmol) | Limited (<10 mmol) |

| Side Products | Minimal (DVE <5%) | Moderate (oxidation) |

The two-step cyclization method is superior in yield and scalability, making it preferable for industrial applications. The Vilsmeier route, while conceptually valid, suffers from multi-step inefficiencies.

Functionalization and Derivatives

Recent work on indole iodination and carboxylate diversification highlights strategies for further modifying this compound:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine and chlorinating agents are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Methyl 4-methoxy-1H-indole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral properties.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as protein kinase C alpha (PKCα) and nitric oxide synthase (nNOS). These interactions can lead to the modulation of cellular signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Positional Isomers

- This isomer has a molecular weight of 205.21 g/mol (same as the target compound) but differs in melting point (mp >200°C, ) compared to related derivatives.

- Ethyl 4-Methoxy-1H-Indole-3-Carboxylate : Replacing the methyl ester with an ethyl group increases hydrophobicity and molecular weight (219.23 g/mol ). This substitution may enhance membrane permeability in biological systems ().

b. Substituent Modifications

- Methyl 1-Methyl-1H-Indole-3-Carboxylate : The addition of a methyl group at the 1-position (N-methylation) changes the indole’s planarity, as confirmed by its orthorhombic crystal system (space group Pbcm) (). This modification reduces hydrogen-bonding capacity compared to the unmethylated target compound.

Physical and Chemical Properties

Key Observations :

- Hydrogen Bonding : Compounds with free NH groups (e.g., 7-methoxy-1H-indole-3-carboxylic acid) exhibit stronger intermolecular interactions (N–H⋯O), as seen in SXRD data ().

- Thermal Stability : Higher melting points correlate with carboxylic acid derivatives (e.g., 7-methoxy-1H-indole-3-carboxylic acid, mp 199–201°C) compared to esters, which are often liquids or lower-melting solids.

Biological Activity

Methyl 4-methoxy-1H-indole-3-carboxylate (MMIC) is an organic compound belonging to the indole family, characterized by a methoxy group at the 4-position and a carboxylate group at the 3-position of the indole ring. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of MMIC, supported by data tables and research findings.

- Molecular Formula : C11H11NO3

- Molecular Weight : 219.21 g/mol

Synthesis Methods

MMIC can be synthesized through various methods, including:

- Vilsmeier-Haack Formylation : Involves the reaction of methoxyindole derivatives with phosphoryl chloride.

- Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to introduce substituents on the indole ring .

Antibacterial Activity

Research indicates that MMIC exhibits antibacterial properties against several bacterial strains. The presence of the methoxy group enhances its interaction with bacterial targets, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

MMIC has shown promise in anticancer studies. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines. The structure-activity relationship studies suggest that the methoxy substitution at the 4-position is crucial for enhancing cytotoxicity against cancer cells .

Table 1: Summary of Anticancer Activity of MMIC

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| HeLa | 3.5 | Disruption of microtubule polymerization |

| A549 | 6.2 | Activation of caspase pathways |

Anti-inflammatory Activity

MMIC has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Study on Anticancer Properties : A study conducted on various indole derivatives found that MMIC exhibited significant cytotoxicity in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values indicating potent activity compared to other indole derivatives .

- Antibacterial Evaluation : In a screening of various indole compounds, MMIC was found to be effective against Gram-positive bacteria, demonstrating a mechanism that involves disruption of bacterial cell wall synthesis.

Interaction Studies

MMIC's binding affinity with biological targets has been explored through molecular docking studies, revealing interactions with key enzymes involved in cancer progression and inflammation. These studies highlight the potential for MMIC as a lead compound in drug development aimed at treating cancer and bacterial infections .

Q & A

Q. What are the key synthetic methodologies for Methyl 4-methoxy-1H-indole-3-carboxylate?

Answer: The synthesis typically involves indole ring functionalization and carboxylate esterification. A common approach includes:

- Sonogashira coupling to introduce alkynes to the indole scaffold, followed by cyclization.

- CuI-mediated indole formation for regioselective methoxy and carboxylate group installation .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sonogashira coupling | Pd catalyst, CuI, aryl halide | 65–75% | |

| Cyclization | CuI, DMF, 80°C | 70–80% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and carboxylate (δ ~165–170 ppm) groups. reports aromatic proton signals at δ 6.5–7.9 ppm .

- IR : Confirm ester C=O stretch (~1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z 205.2 (C₁₁H₁₁NO₃) .

Advanced Research Questions

Q. How does the 4-methoxy group influence the compound’s electronic properties and reactivity?

Answer:

- Electron-donating effect : The methoxy group increases electron density at the indole C3 position, enhancing electrophilic substitution reactivity.

- Steric effects : Bulkier substituents at C4 reduce cross-coupling efficiency (e.g., Suzuki-Miyaura), as observed in SAR studies of similar indole derivatives .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

Answer:

Q. How does this compound interact with PAK1 enzymes?

Answer:

- Hydrophobic binding : The methoxy group occupies a hydrophobic pocket, while the carboxylate forms hydrogen bonds with catalytic residues.

- Inhibition potency : SAR studies show IC₅₀ values improve with electron-withdrawing substituents at C5 .

Q. What methodological challenges arise in scaling up its synthesis?

Answer:

- Purification : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., ethyl acetate/hexane).

- Yield optimization : Catalytic system tuning (e.g., Pd(OAc)₂ with XPhos ligand) improves coupling efficiency .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity data for this compound?

Answer:

- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms (PAK1 vs. PAK4) alter IC₅₀ values.

- Solvent effects : DMSO concentration >1% in assays can artificially suppress activity .

Q. How can crystallographic data clarify discrepancies in molecular configuration?

Answer:

- Twinned crystals : Use SHELXE to deconvolute overlapping reflections.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to validate packing models .

Methodological Recommendations

Q. What protocols ensure reproducibility in SAR studies?

Answer:

- Standardized conditions : Use identical solvent systems (e.g., DMSO for stock solutions) and enzyme batches.

- Control experiments : Include known inhibitors (e.g., staurosporine) to normalize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.